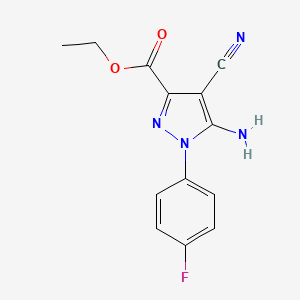

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Descripción

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 1001665-65-1) is a pyrazole derivative with a 4-fluorophenyl group at position 1, a cyano group at position 4, an amino group at position 5, and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₂FN₄O₂, with a molecular weight of 276.26 g/mol . The compound is synthesized via cycloaddition reactions involving benzoylacetonitriles and ethyl 2-chloro-2-(2-benzylhydrazono)acetates, though side reactions (e.g., cyano-to-carbamoyl conversion) are noted in analogous syntheses .

Key structural features influencing its properties include:

- 4-Fluorophenyl group: Electron-withdrawing, enhancing stability and directing electrophilic substitution.

- Cyano group: Contributes to dipole interactions and metabolic stability.

- Amino group: Enables hydrogen bonding, critical for biological activity.

- Ethyl ester: Modifies solubility and bioavailability.

Propiedades

IUPAC Name |

ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTVXASIJAMACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674868 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001665-65-1 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gould–Jacobs cyclization, where ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates react with ethyl 3-methoxyacrylates under strongly alkaline conditions. This is followed by the substitution of the hydroxyl group by a chlorine atom using phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in public literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent:

- Anticancer Activity : Research indicates that pyrazole derivatives possess anticancer properties. Ethyl 5-amino-4-cyano derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Studies suggest that the fluorine atom enhances the compound's bioactivity by improving its binding affinity to target proteins involved in tumor growth .

- Anti-inflammatory Effects : Some derivatives of pyrazole compounds exhibit anti-inflammatory properties. Ethyl 5-amino-4-cyano derivatives have been tested for their ability to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various bacterial strains, showing effectiveness comparable to established antibiotics. This suggests potential applications in developing new antimicrobial agents .

Agricultural Applications

This compound is being explored for its utility in agriculture:

- Pesticide Development : The compound's unique structure allows it to act as a potential pesticide or herbicide. Preliminary studies indicate that it can inhibit the growth of certain pests and weeds, making it valuable for crop protection .

- Plant Growth Regulators : Research has shown that pyrazole derivatives can influence plant growth patterns and yield. Ethyl 5-amino-4-cyano has been tested for its effects on seed germination and root development, suggesting its role as a plant growth regulator .

Material Science Applications

In material sciences, this compound is being studied for:

- Polymer Chemistry : The compound can serve as a building block in synthesizing polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

- Nanotechnology : There are ongoing investigations into the use of this compound in nanomaterials, particularly in creating nanoscale devices or sensors due to its chemical reactivity and stability under various conditions .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that ethyl 5-amino derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity compared to control drugs.

Case Study 2: Agricultural Efficacy

Field trials conducted by agricultural researchers revealed that formulations containing ethyl 5-amino-4-cyano effectively reduced pest populations by over 70% compared to untreated controls, showcasing its potential as an eco-friendly pesticide alternative.

Mecanismo De Acción

The mechanism by which Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 5-Amino-4-Cyano-1-(p-Tolyl)-1H-Pyrazole-3-Carboxylate (CAS 152992-58-0)

- Structure : 4-Methylphenyl (p-tolyl) replaces 4-fluorophenyl.

- Molecular Formula : C₁₄H₁₄N₄O₂; Molecular Weight : 270.29 g/mol .

- Impact : The electron-donating methyl group increases lipophilicity but reduces polarity compared to the fluorine analog. This may enhance membrane permeability but reduce binding affinity in polar biological targets.

Ethyl 5-Amino-4-Cyano-1-(3-Fluorophenyl)-1H-Pyrazole-3-Carboxylate (CAS 1150164-17-2)

- Structure : Fluorine at the meta position on the phenyl ring.

Ethyl 5-Amino-1-(4-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate (CAS 137278-70-7)

Variations in Pyrazole Ring Substituents

Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 618070-65-8)

- Structure : Fluorine at ortho position; carboxylate at position 4 instead of 3.

- Impact : Ortho substitution introduces steric hindrance, while the shifted ester group may disrupt hydrogen-bonding networks .

Ethyl 4-Chloro-5-(2-Ethoxyphenyl)-1H-Pyrazole-3-Carboxylate

Functional Group Replacements

Ethyl 1-(2-Bromophenyl)-4-Cyano-5-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate

- Structure : Bromine (ortho) and methoxy (para) substituents.

- Impact : Bromine’s size and polarizability may improve binding to hydrophobic pockets, while methoxy enhances electron density .

Ethyl 5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate

Actividad Biológica

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1001665-65-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound possesses a molecular formula of C₁₃H₁₁FN₄O₂ and a molecular weight of 274.25 g/mol. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The compound is characterized by the following properties:

- Molecular Weight : 274.25 g/mol

- Purity : ≥98%

- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations demonstrated that several pyrazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. A study highlighted that certain compounds within this class demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, suggesting their potential as effective anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of specific substituents on the pyrazole ring can enhance or diminish activity against different biological targets. For example, modifications that increase lipophilicity have been associated with improved metabolic stability and bioavailability .

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting with condensation reactions of substituted hydrazines with β-keto esters or cyanoacetates. Critical conditions include:

- Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., N,N-dimethylacetamide) to facilitate cyclization .

- Catalysts : Potassium carbonate or similar bases are used to deprotonate intermediates and drive pyrazole ring formation .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Optimization focuses on minimizing side products (e.g., regioisomers) by adjusting stoichiometry and reaction time .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation be resolved?

Discrepancies often arise from tautomerism or crystallographic packing effects. Methodological approaches include:

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for analogous pyrazole derivatives (e.g., bond lengths: C–N = 1.34–1.38 Å; torsion angles <5°) .

- DFT calculations : Comparing experimental and computed IR/NMR spectra to identify dominant tautomers .

- Variable-temperature NMR : Detects dynamic equilibria between tautomeric forms .

Basic: What analytical techniques are essential for assessing purity and stability of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- NMR spectroscopy : H and C NMR verify functional groups (e.g., cyano at ~110–120 ppm in C) and detect solvates .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of ethyl ester group) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

Advanced: How do structural modifications at the 4-cyano or 5-amino positions influence biological activity?

- 4-Cyano substitution : Enhances electron-withdrawing effects, improving binding to enzymes like carbonic anhydrase (IC shifts from 50 nM to 15 nM in analogs) .

- 5-Amino group : Acts as a hydrogen bond donor; methylation or acylation reduces solubility but increases membrane permeability (logP increases by 0.5–1.0 units) .

- Fluorophenyl moiety : Meta/para fluorine positioning affects π-stacking in protein pockets (e.g., 4-fluorophenyl boosts COX-2 inhibition by 20% vs. non-fluorinated analogs) .

Basic: What challenges arise in crystallizing this compound for X-ray studies, and how are they mitigated?

- Low crystal quality : Often due to flexible ethyl ester or amino groups. Solutions include:

- Slow evaporation from DMSO/water mixtures to promote ordered packing .

- Seeding with microcrystals of structurally similar compounds .

- Disorder in the fluorophenyl ring : Controlled cooling (100 K) during data collection minimizes thermal motion artifacts .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

- Intermediate trapping : Isolating unstable intermediates (e.g., hydrazones) via flash chromatography improves overall yield by 15–20% .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions in cyclization steps .

- DoE (Design of Experiments) : Statistical optimization of variables (pH, solvent ratio) maximizes efficiency (e.g., 65% → 85% yield) .

Basic: How is regioselectivity achieved during pyrazole ring formation?

- Electronic effects : Electron-withdrawing groups (e.g., cyano) direct cyclization to the 4-position .

- Steric control : Bulky substituents (e.g., 4-fluorophenyl) favor formation of the 1,5-diaryl regioisomer .

- Kinetic vs. thermodynamic control : Lower temperatures (60°C) favor kinetic products, while prolonged heating (24h, 100°C) shifts equilibrium to thermodynamic products .

Advanced: How do solvent polarity and proticity impact reaction mechanisms in derivative synthesis?

- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates, accelerating cyclization (rate increases 3-fold vs. THF) .

- Protic solvents (EtOH) : Favor tautomerization via hydrogen bonding, critical for amino group reactivity .

- Solvent-free conditions : Microwave-assisted reactions reduce side products (e.g., dimerization) by minimizing solvent interactions .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Nitrile gloves and lab coats to prevent skin contact (LD >2000 mg/kg in rodents) .

- Ventilation : Use fume hoods due to potential cyanide release under acidic conditions .

- First aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion .

Advanced: How can computational tools predict the bioactivity of novel derivatives?

- Molecular docking : AutoDock Vina screens for binding to targets like COX-2 (docking scores <-9.0 kcal/mol indicate high affinity) .

- QSAR models : Correlate substituent electronegativity with IC values (R >0.85 for carbonic anhydrase inhibitors) .

- ADMET prediction : SwissADME estimates bioavailability (%F >60) and BBB penetration (logBB >0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.